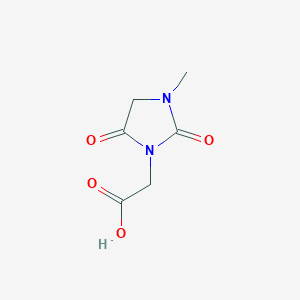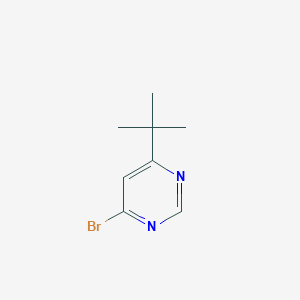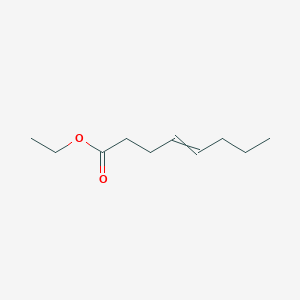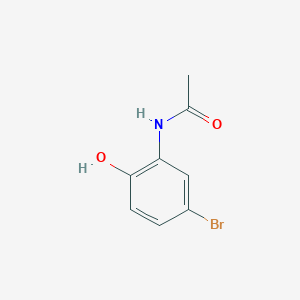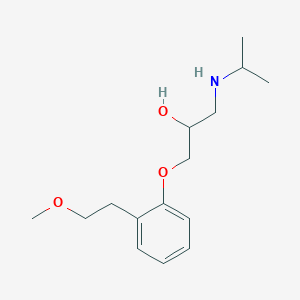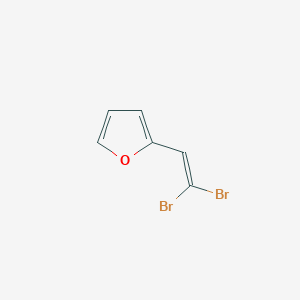
2-(2,2-二溴乙烯基)呋喃
概述
描述
“2-(2,2-Dibromovinyl)furan” is a chemical compound with the empirical formula C6H4Br2O . It is a solid substance and has a molecular weight of 251.90 .
Molecular Structure Analysis
The molecular structure of “2-(2,2-Dibromovinyl)furan” consists of a furan ring with a dibromovinyl group attached to it . The SMILES string representation of this compound is Br\\C(Br)=C/c1ccco1 .
Physical And Chemical Properties Analysis
“2-(2,2-Dibromovinyl)furan” is a solid substance . Its molecular formula is C6H4Br2O and it has a molecular weight of 251.903 .
科学研究应用
生物基聚酯合成
2,5-双(羟甲基)呋喃,一种与呋喃家族密切相关的化合物,已被用作生物基刚性二醇,用于酶合成新型呋喃聚酯。这些聚酯具有各种应用的有希望性能,得益于它们环保的特性和替代石油基聚合物的潜力 (Jiang et al., 2014)。
高级有机合成
呋喃衍生物,包括与2-(2,2-二溴乙烯基)呋喃相关的化合物,已被用于合成复杂的有机化合物。例如,一种基于砜的策略用于制备2,4-二取代呋喃衍生物,展示了呋喃化合物在有机合成中的多功能性 (Haines et al., 2011)。
光电应用
已合成高度荧光的芳基-乙烯基苯并[1,2-b:4,5-b′]二呋喃衍生物,用于光电应用。这些化合物作为有机发光器件(OLEDs)材料具有显著潜力,突显了呋喃衍生物在先进电子材料开发中的作用 (Bosiak等,2012)。
聚氯乙烯的增塑
从呋喃二羧酸衍生的生物基呋喃增塑剂已被开发为传统增塑剂的更安全替代品。这些呋喃增塑剂具有较低的毒性,与PVC具有良好的相容性,迁移速率较低,适用于工业应用 (Zhuang et al., 2020)。
抗菌应用
如2-溴-5-(2-溴-2-硝基乙烯基)呋喃(G1或Furvina)等化合物已显示出对广谱病原体具有抗菌活性,包括革兰氏阳性和阴性细菌、酵母菌和丝状真菌。其作用方式涉及与巯基的反应,导致蛋白质损伤和抗菌效果 (Allas et al., 2016)。
安全和危害
属性
IUPAC Name |
2-(2,2-dibromoethenyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-6(8)4-5-2-1-3-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVJQAUMWQPCHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446159 | |
| Record name | 2-(2,2-dibromovinyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dibromovinyl)furan | |
CAS RN |
100074-10-0 | |
| Record name | 2-(2,2-dibromovinyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

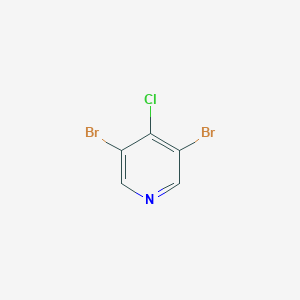
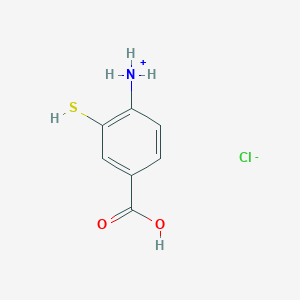
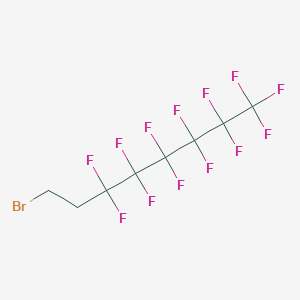
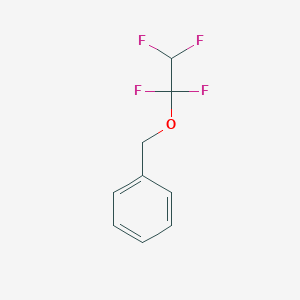
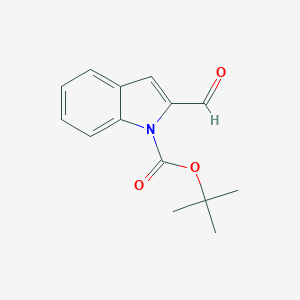
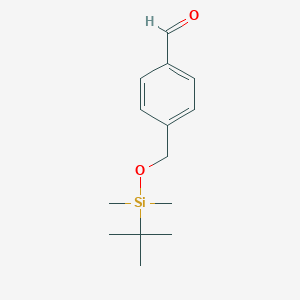
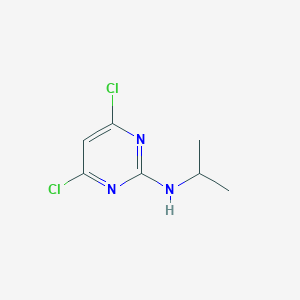
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)
